molecular formula C16H12BrN5O B15097131 3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one

3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one

Cat. No.: B15097131
M. Wt: 370.20 g/mol
InChI Key: MURVSCKQPGFXFY-UHFFFAOYSA-N
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Description

3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one is a heterocyclic compound that belongs to the class of triazinoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazine and quinazoline rings in its structure makes it a unique compound with interesting chemical properties.

Preparation Methods

The synthesis of 3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with 3-bromobenzaldehyde in the presence of a suitable catalyst, followed by cyclization with guanidine to form the triazinoquinazoline ring system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase, which plays a crucial role in DNA synthesis and cell proliferation . By inhibiting this enzyme, the compound can exert its anticancer and antimicrobial effects. Additionally, the compound may interact with other cellular targets, leading to its diverse biological activities.

Comparison with Similar Compounds

3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and biological activities. The presence of the quinazoline ring in this compound makes it unique and may contribute to its distinct biological properties.

Properties

Molecular Formula

C16H12BrN5O

Molecular Weight

370.20 g/mol

IUPAC Name

3-amino-1-(3-bromophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]quinazolin-6-one

InChI

InChI=1S/C16H12BrN5O/c17-10-5-3-4-9(8-10)13-19-15(18)21-16-20-14(23)11-6-1-2-7-12(11)22(13)16/h1-8,13H,(H3,18,19,20,21,23)

InChI Key

MURVSCKQPGFXFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C3N2C(N=C(N3)N)C4=CC(=CC=C4)Br

Origin of Product

United States

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